molecular formula C21H15BrN4O2 B4693824 N-(3-acetylphenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide

N-(3-acetylphenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide

Cat. No. B4693824
M. Wt: 435.3 g/mol
InChI Key: FGPPIVNCVXEWRD-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrazole-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation and cancer. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the proliferation and migration of cancer cells. Additionally, it has been found to possess anti-microbial activity against various pathogens.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3-acetylphenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide in lab experiments is its potent biological activity. It has been found to exhibit significant anti-inflammatory and anti-cancer properties at low concentrations. However, one of the major limitations is its low solubility in aqueous solutions, which can hinder its use in certain experiments.

Future Directions

There are several future directions for the research on N-(3-acetylphenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide. One of the major areas of interest is its potential use as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method. Moreover, its potential use as a diagnostic tool for various diseases should also be explored.

Scientific Research Applications

N-(3-acetylphenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide has been extensively studied for its potential applications in scientific research. It has been found to possess potent anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

(E)-N-(3-acetylphenyl)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4O2/c1-13(27)15-3-2-4-19(10-15)25-21(28)16(11-23)9-17-12-24-26-20(17)14-5-7-18(22)8-6-14/h2-10,12H,1H3,(H,24,26)(H,25,28)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPPIVNCVXEWRD-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=C(NN=C2)C3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)/C(=C/C2=C(NN=C2)C3=CC=C(C=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide
Reactant of Route 3
Reactant of Route 3
N-(3-acetylphenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide
Reactant of Route 4
Reactant of Route 4
N-(3-acetylphenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide
Reactant of Route 5
Reactant of Route 5
N-(3-acetylphenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide
Reactant of Route 6
Reactant of Route 6
N-(3-acetylphenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.